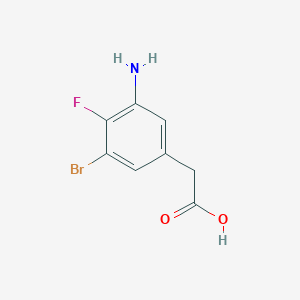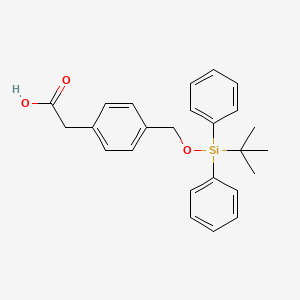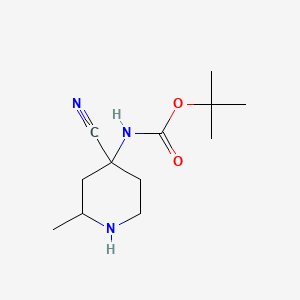
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H13FN2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluoroethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoroethyl)pyrrolidin-3-amine: The non-hydrochloride form of the compound.
2-Fluoroethylamine: A simpler compound with similar functional groups.
Pyrrolidine: The parent compound without the fluoroethyl group.
Uniqueness
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the fluoroethyl group and the pyrrolidine ring, which confer specific chemical properties and reactivity. This combination makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C6H14ClFN2 |
|---|---|
Poids moléculaire |
168.64 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-2-4-9-3-1-6(8)5-9;/h6H,1-5,8H2;1H |
Clé InChI |
VTNZCMORUZVUBX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



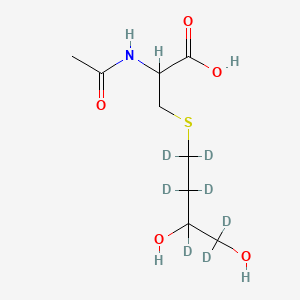
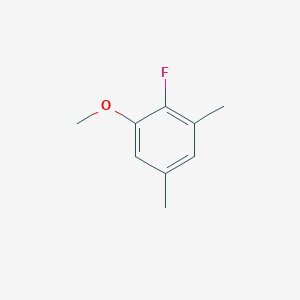
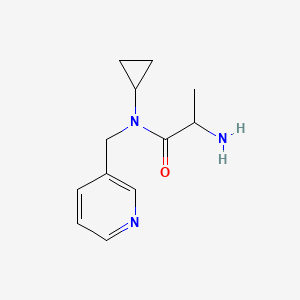
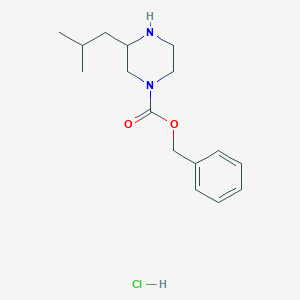
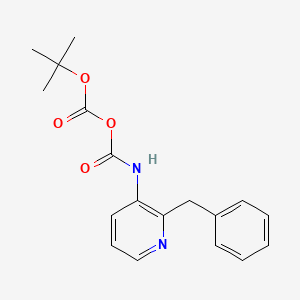
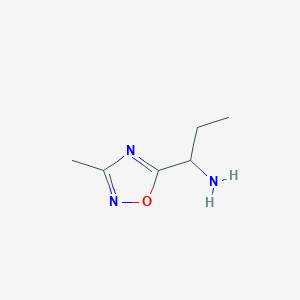
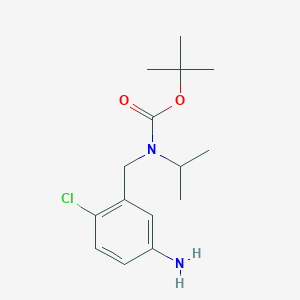
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
